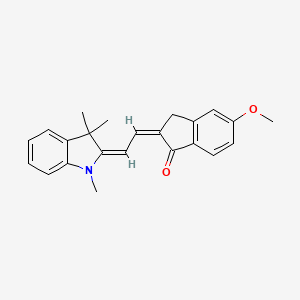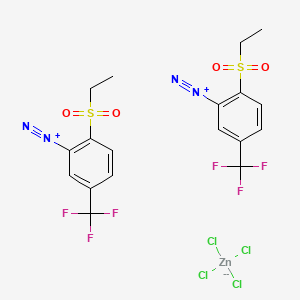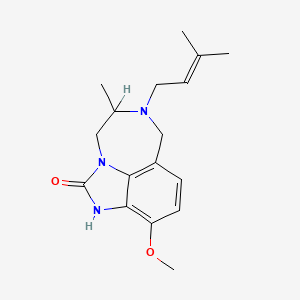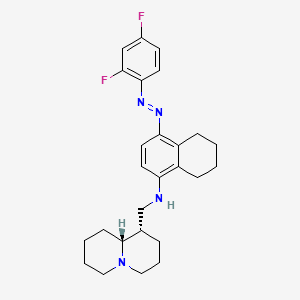
9-cis-3-Dehydroretinal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-cis-3-Dehydroretinal is a derivative of vitamin A and a type of retinoid. It is a chromophore, which means it is a molecule that can absorb light and is essential for vision in many organisms. This compound is particularly significant in the study of visual pigments and photoreceptor cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-3-Dehydroretinal typically involves the isomerization of all-trans-retinal to 9-cis-retinal, followed by dehydrogenation. One method involves the use of natural dihydroflavins or phosphatidylethanolamines to catalyze the isomerization through the formation of Schiff bases . The pigments are then extracted using detergents like dodecyl β-D-maltoside in a buffered solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as laboratory methods, scaled up for mass production. This would include the use of large-scale reactors and purification systems to ensure the compound’s purity and yield.
化学反応の分析
Types of Reactions
9-cis-3-Dehydroretinal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form retinoic acids.
Reduction: It can be reduced to form retinols.
Isomerization: It can isomerize between different cis and trans forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Isomerization catalysts: Such as dihydroflavins or phosphatidylethanolamines.
Major Products
The major products formed from these reactions include various isomers of retinal, retinoic acids, and retinols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
9-cis-3-Dehydroretinal has several scientific research applications:
Chemistry: It is used to study the properties of chromophores and their interactions with proteins.
Industry: It is used in the production of supplements and pharmaceuticals related to vision and eye health.
作用機序
9-cis-3-Dehydroretinal functions as a chromophore by binding to opsin proteins in photoreceptor cells. Upon absorption of light, it undergoes a conformational change from the 11-cis to the all-trans form, which activates the opsin and triggers a signal transduction pathway that ultimately results in visual perception . This process involves the interaction with G-protein coupled receptors and the activation of downstream signaling molecules.
類似化合物との比較
Similar Compounds
11-cis-Retinal: Another chromophore used in visual systems, but with different absorption properties.
All-trans-Retinal: The isomerized form of 11-cis-retinal, involved in the visual cycle.
9-cis-Retinoic Acid: A derivative of 9-cis-retinal, used in various biological processes.
Uniqueness
9-cis-3-Dehydroretinal is unique due to its specific absorption properties and its role in certain visual systems, such as the pineal organ of lampreys . Its ability to isomerize and participate in various chemical reactions also makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
41553-65-5 |
|---|---|
分子式 |
C20H26O |
分子量 |
282.4 g/mol |
IUPAC名 |
(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H26O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,15H,14H2,1-5H3/b9-6+,12-11+,16-8-,17-13+ |
InChIキー |
QHNVWXUULMZJKD-MKOSUFFBSA-N |
異性体SMILES |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C\C=C\C(=C\C=O)\C)/C |
正規SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


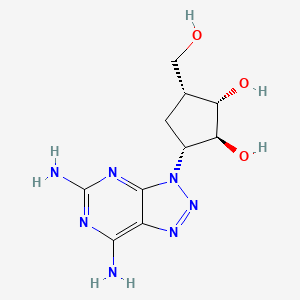


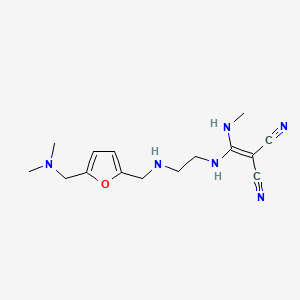
![N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine](/img/structure/B12704066.png)



